2-Ethyl-7-methoxybenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-7-methoxy-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-9-7-8-5-4-6-10(12-2)11(8)13-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEPPXYVWNVLGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(O1)C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407876 | |
| Record name | 2-ETHYL-7-METHOXYBENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102234-44-6 | |
| Record name | 2-ETHYL-7-METHOXYBENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethyl 7 Methoxybenzofuran and Its Derivatives
Established Synthetic Pathways to the 7-Methoxybenzofuran (B1297906) Core
The synthesis of the 7-methoxybenzofuran scaffold, the central structure of the target compound, can be achieved through several established and reliable chemical reactions. These methods typically involve the formation of the furan (B31954) ring fused to a methoxy-substituted benzene (B151609) ring.
Cyclization Reactions of ortho-Hydroxybenzaldehyde Derivatives
A foundational approach to constructing the benzofuran (B130515) core involves the cyclization of ortho-hydroxybenzaldehyde precursors. For the synthesis of 7-methoxybenzofuran derivatives, a common starting material is 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin). The reaction of such precursors with α-haloesters, like ethyl bromoacetate (B1195939), under basic conditions is a well-established method. This process, often a variation of the Perkin reaction, involves initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular condensation and subsequent dehydration to form the fused furan ring. Another variation involves the reaction of substituted o-hydroxybenzaldehydes with chloroacetic acid, followed by cyclization using acetic anhydride (B1165640) and sodium acetate (B1210297). lbp.world
Condensation Reactions with Malonate Derivatives
Condensation reactions utilizing malonate derivatives provide an effective route to 2-carboxy-substituted benzofurans, which are valuable intermediates. A key example is the synthesis of 7-methoxy-benzofuran-2-carboxylic acid ethyl ester, achieved by refluxing o-vanillin with diethyl bromomalonate in the presence of a base such as potassium carbonate. derpharmachemica.com This reaction proceeds via a tandem condensation-cyclization mechanism. derpharmachemica.com The resulting ester can then be further modified, for instance, by hydrolysis to the carboxylic acid and subsequent decarboxylation to yield the unsubstituted benzofuran core, or by reduction to introduce substituents at the 2-position. derpharmachemica.comoup.com The use of diethyl 2-bromomalonate has also been noted in tandem reactions for creating diverse benzofuran structures. mdpi.com
Table 1: Synthesis of 7-Methoxybenzofuran Intermediates via Malonate Condensation
| Starting Material | Reagent | Base | Solvent | Product | Ref |
|---|---|---|---|---|---|
| o-Vanillin | Diethyl bromomalonate | K₂CO₃ | Methyl ethyl ketone | 7-Methoxy-benzofuran-2-carboxylic acid ethyl ester | derpharmachemica.com |
| 7-Hydroxy-8-formyl-2-methylisoflavone | Ethyl bromomalonate | - | - | 5'-Carbethoxy-furano(2',3':7,8)-2-methylisoflavone | oup.com |
Advanced Catalytic Approaches in Benzofuran Synthesis
Modern organic synthesis heavily relies on catalysis to achieve high efficiency, selectivity, and functional group tolerance. The construction of the benzofuran ring has benefited significantly from advanced catalytic methods, particularly those employing transition metals.
Palladium-catalyzed reactions are among the most powerful tools for benzofuran synthesis. nih.gov Strategies include the Sonogashira coupling of 2-halophenols with terminal alkynes, followed by a cyclization step. acs.org In some cases, these steps can be combined in a one-pot process. acs.org Other palladium-catalyzed methods involve the intramolecular C-H activation of vinyl derivatives or the cyclization of 1-(2-hydroxyphenyl)propargyl alcohol derivatives. mdpi.com
Copper catalysts are also widely used, often in conjunction with palladium. nih.gov Copper-catalyzed methods include the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. organic-chemistry.org Iron and copper catalysts have been developed for one-pot syntheses starting from simple 1-arylketones, involving a regioselective halogenation followed by an intramolecular O-arylation. acs.org Other transition metals like gold, rhodium, and ruthenium have also been employed in specialized syntheses, enabling unique transformations such as dehydrative C-H alkenylation and annulation reactions. organic-chemistry.org
Table 2: Examples of Catalytic Systems in Benzofuran Synthesis
| Catalyst System | Reaction Type | Starting Materials | Ref |
|---|---|---|---|
| Pd(OAc)₂/PPh₃, CF₃CO₂Ag | Oxidative Cyclization | Phenols, Propiolates | mdpi.com |
| FeCl₃ / CuI | Halogenation / O-arylation | 1-Arylketones | acs.org |
| [Pd(η³-C₃H₅)Cl]₂ / Ligand | Sonogashira / Heterocyclization | 2-Halophenols, Alkynes | acs.org |
| CuBr (ligand-free) | Coupling / Cyclization | N-tosylhydrazones, Terminal alkynes | organic-chemistry.org |
| Cationic Ru-H complex | Dehydrative C-H Alkenylation | Phenols, Diols | organic-chemistry.org |
Regioselective Introduction of the 2-Ethyl Moiety
Once the 7-methoxybenzofuran core is established, the next critical step is the regioselective introduction of the ethyl group at the C-2 position. The benzofuran ring system exhibits distinct reactivity, with electrophilic substitution generally favored at the C-2 position over the C-3 position. rsc.org This inherent reactivity is exploited in several synthetic strategies.
A common approach is a two-step sequence involving Friedel-Crafts acylation followed by reduction. The 7-methoxybenzofuran core can be acylated with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst to introduce an acetyl group predominantly at the C-2 position. The resulting 2-acetyl-7-methoxybenzofuran (B46750) can then be reduced to the corresponding ethyl group using standard reduction methods like the Wolff-Kishner, Clemmensen, or catalytic hydrogenation.
Alternatively, the ethyl group can be built up from a C-2 aldehyde. A 7-methoxybenzofuran-2-carbaldehyde (B1598778) intermediate can be subjected to a Wittig reaction with an ethyl-ylide (e.g., from ethyltriphenylphosphonium bromide) to form a 2-vinylbenzofuran (B8692172) derivative. Subsequent catalytic hydrogenation of the double bond cleanly yields the 2-ethyl moiety. This approach was utilized in the synthesis of complex benzofuran derivatives. nih.gov
Direct C-H activation and functionalization at the C-2 position represent a more modern and efficient strategy. While many examples focus on C-2 arylation, the underlying principles of regioselective C-H bond activation using catalysts like palladium can be adapted for alkylation. researchgate.netresearchgate.net These methods often employ a directing group to ensure high regioselectivity, though ligand-free systems have also been developed. researchgate.net
Preparation of Functionalized 2-Ethyl-7-methoxybenzofuran Analogs
The core structure of this compound can be further elaborated to create a diverse range of functionalized analogs. These modifications can be made to the benzene ring or the ethyl side chain, allowing for the fine-tuning of the molecule's properties.
Functionalization of the benzofuran ring system is a common strategy. For instance, electrophilic substitution reactions such as halogenation or nitration can introduce new substituents onto the benzene portion of the molecule. The synthesis of 5-[bis(2-chloroethyl)amino]-7-methoxybenzofuran-2-carboxylic acid derivatives demonstrates that the C-5 position is amenable to functionalization. kab.ac.ug Similarly, the synthesis of a 7-methoxybenzofuran-4-carbaldehyde (B3355171) derivative shows that the C-4 position can also be modified, with the aldehyde group serving as a handle for further transformations like Knoevenagel condensation. researchgate.net
Advanced coupling reactions provide powerful tools for creating complex analogs. A bromo-substituted benzofuran can serve as a precursor for palladium-catalyzed reactions like Sonogashira or Heck couplings. For example, a 5-bromo-2-aroyl-benzofuran was subjected to a Sonogashira coupling with an alkyne, and the resulting product was further modified. mdpi.com Another synthetic sequence involved iodination of a benzofuran core, followed by Sonogashira coupling, a Wittig reaction, and then a Heck coupling to build a complex side chain. nih.gov These examples highlight the modularity of benzofuran synthesis, where different fragments can be attached to the core structure to generate a library of analogs.
Ester and Carboxylic Acid Derivatives
The synthesis of ester and carboxylic acid derivatives of this compound often begins with the formation of the benzofuran core. A common starting material is o-vanillin, which can undergo condensation and cyclization with diethyl bromomalonate in an alkaline medium, such as potassium carbonate in ethyl methyl ketone, to yield 7-methoxybenzofuran-2-carboxylic acid ethyl ester. derpharmachemica.comjocpr.com This key intermediate can then be subjected to various transformations.
For instance, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. tandfonline.com One method involves heating the ester with water after the initial cyclization reaction. tandfonline.com Alternatively, oxidation of a 2-acetyl group can also yield the carboxylic acid. For example, 7-methoxy-2-acetylbenzofuran can be oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone (B3395972) to produce 7-methoxybenzofuran-2-carboxylic acid.
Further modifications can be made to these derivatives. For example, novel ethyl ester and methylamide derivatives of 5-[bis(2-chloroethyl)amino]-7-methoxybenzofuran-2-carboxylic acid have been synthesized and characterized. kab.ac.ug The synthesis of these compounds highlights the versatility of the benzofuran-2-carboxylic acid scaffold for creating a diverse range of derivatives.
Table 1: Synthesis of 7-methoxybenzofuran-2-carboxylic acid and its ethyl ester
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| o-Vanillin and diethyl bromomalonate | K₂CO₃, ethyl methyl ketone, reflux | 7-methoxybenzofuran-2-carboxylic acid ethyl ester | derpharmachemica.comjocpr.com |
| 7-methoxybenzofuran-2-carboxylic acid ethyl ester | Water, reflux | 7-methoxybenzofuran-2-carboxylic acid | tandfonline.com |
| 7-methoxy-2-acetylbenzofuran | CrO₃/H₂SO₄, acetone | 7-methoxybenzofuran-2-carboxylic acid |
Hydrazide and Carboxamide Derivatives
Hydrazide derivatives are valuable intermediates for the synthesis of various heterocyclic compounds. 7-methoxybenzofuran-2-carboxylic acid hydrazide is typically prepared by reacting the corresponding ethyl ester with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) under reflux. derpharmachemica.comjocpr.com This carbohydrazide (B1668358) serves as a crucial building block for creating more complex molecules.
Carboxamide derivatives are also synthesized from the carboxylic acid precursor. The carboxylic acid can be activated, for example, by converting it to an acid chloride using oxalyl chloride and a catalytic amount of DMF. This activated intermediate can then be reacted with a suitable amine to form the desired carboxamide. mdpi.com For instance, N-(aminoalkyl)benzofuran-2-carboxamides have been synthesized by reacting benzofuran-2-ethylcarboxylates with diaminoalkanes in methanol. nih.gov Another approach involves using coupling reagents like T3P (propane phosphonic acid anhydride) and NMM (N-methylmorpholine) in an anhydrous solvent like DCM to facilitate the amide bond formation between the carboxylic acid and an amine. tandfonline.com
Table 2: Synthesis of Hydrazide and Carboxamide Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 7-methoxybenzofuran-2-carboxylic acid ethyl ester | Hydrazine hydrate, ethanol, reflux | 7-methoxybenzofuran-2-carboxylic acid hydrazide | derpharmachemica.comjocpr.com |
| Benzofuran-2-ethylcarboxylates | Diaminoalkane, methanol | N-(aminoalkyl)benzofuran-2-carboxamide | nih.gov |
| 7-methoxybenzofuran-2-carboxylic acid | T3P, NMM, amine derivative, DCM | Benzofuran-2-carboxamide (B1298429) derivative | tandfonline.com |
Hybrid Compound Syntheses (e.g., Tacrine-Benzofuran Hybrids)
The synthesis of hybrid molecules, such as tacrine-benzofuran hybrids, involves a multi-step approach that combines the core structures of both pharmacophores. In one strategy, a series of tacrine-benzofuran hybrids were prepared by first synthesizing the necessary benzofuran intermediates. nih.govtandfonline.com This involved the condensation of a salicylaldehyde (B1680747) derivative with ethyl bromoacetate to form an intermediate ester, which was then cyclized to the corresponding benzofuran-2-ethylcarboxylate. nih.gov These esters were subsequently reacted with diaminoalkane linkers to produce N-(aminoalkyl)benzofuran-2-carboxamides. nih.gov The final step involved coupling these benzofuran-carboxamide derivatives with a tacrine (B349632) precursor. nih.govtandfonline.com
The design of these hybrids aims to combine the acetylcholinesterase inhibitory activity of tacrine with other beneficial properties of the benzofuran moiety. nih.govtandfonline.com
Incorporation of Heterocyclic Substituents (e.g., Triazoles, Oxadiazoles, Pyrazoles, Imidazoles)
The 7-methoxybenzofuran-2-carboxylic acid hydrazide is a key intermediate for the synthesis of various five-membered heterocyclic rings.
Triazoles: 1,2,4-triazole (B32235) derivatives can be synthesized from the hydrazide. For example, reacting the hydrazide with a substituted benzaldehyde (B42025) in the presence of ammonium (B1175870) acetate in acetic acid medium leads to the formation of 3-(7-methoxybenzofuran-2-yl)-5-aryl-4H- Current time information in Bangalore, IN.triazoles. jocpr.comresearchgate.net Another approach involves click chemistry to create benzofuran-triazole hybrids. rsc.org
Oxadiazoles: 1,3,4-oxadiazole (B1194373) derivatives can also be prepared from the hydrazide. One method involves the cyclization of an N'-acetyl-hydrazide intermediate using phosphorus oxychloride (POCl₃). derpharmachemica.com Another route involves reacting the hydrazide with triethyl orthoformate. scispace.com
Pyrazoles: Pyrazole (B372694) rings can be incorporated by reacting the 7-methoxybenzofuran-2-carboxylic acid hydrazide with various diketones. For instance, treatment with acetylacetone, benzoyl acetone, or ethyl acetoacetate (B1235776) in the presence of a catalytic amount of acetic acid yields the corresponding pyrazole derivatives. derpharmachemica.com
Imidazoles: Imidazole-containing derivatives have also been synthesized. For example, 7-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide was synthesized via a three-step process involving the preparation of the benzofuran core, synthesis of the imidazole (B134444) side chain, and subsequent amide bond formation. vulcanchem.com The introduction of imidazole and other heterocyclic scaffolds is often pursued to explore potential biological activities. nih.gov
Table 3: Synthesis of Heterocyclic Derivatives from 7-methoxybenzofuran-2-carboxylic acid hydrazide
| Heterocycle | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Triazole | Substituted benzaldehyde, NH₄OAc, acetic acid | 3-(7-methoxybenzofuran-2-yl)-5-aryl-4H- Current time information in Bangalore, IN.triazole | jocpr.comresearchgate.net |
| Oxadiazole | Acetic anhydride then POCl₃ | 2-(7-methoxybenzofuran-2-yl)-5-methyl-1,3,4-oxadiazole | derpharmachemica.com |
| Pyrazole | Acetylacetone, acetic acid | 3,5-dimethyl-1-(7-methoxybenzofuran-2-carbonyl)-1H-pyrazole | derpharmachemica.com |
| Imidazole | (from carboxylic acid) HATU, DIPEA, imidazole-containing amine | 7-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide | vulcanchem.com |
Structure Activity Relationship Sar Investigations of 2 Ethyl 7 Methoxybenzofuran Analogs
Impact of Substitutions on the Benzofuran (B130515) Ring System
The substitution pattern on the benzofuran ring system is a critical determinant of the biological activity of its derivatives. mdpi.comnih.gov The nature, position, and electronic properties of these substituents can significantly modulate the compound's interaction with biological targets.
Positional Effects of Methoxy (B1213986) Group on Biological Activity
The position of the methoxy group on the benzofuran ring has a profound impact on the biological activity of the analogs. Research has consistently shown that the placement of this electron-donating group can dramatically alter the potency and selectivity of the compounds.
For instance, in a series of 2-(3',4',5'-trimethoxybenzoyl) benzo[b]furan derivatives, the presence of a methoxy group at the C-6 position was found to be essential for potent antiproliferative activity. mdpi.com Removal of the C-6 methoxy group resulted in inactive compounds, highlighting its critical role. mdpi.com Furthermore, studies on 2-aminobenzofuran derivatives revealed that a 6-methoxy group led to maximum inhibitory activity against various cancer cell lines, whereas a 4-methoxy group resulted in the least activity. rsc.org This underscores the positional importance of the methoxy substituent in dictating the anticancer potential of these molecules.
In another study, comparing the antiproliferative activity of methoxy-substituted benzofuran derivatives, compounds with a methoxy group at the C-6 position exhibited higher activity than those with the methoxy group at the C-7 position. mdpi.com Specifically, a compound with a methyl group at C-3 and a methoxy group at C-6 was found to be 3-10 times more active than its counterpart with a methoxy group at C-7. mdpi.com This demonstrates a clear structure-activity relationship where the C-6 position is favored for the methoxy substituent to enhance biological efficacy.
The following table summarizes the positional effects of the methoxy group on the antiproliferative activity of benzofuran analogs:
| Compound Series | Methoxy Position | Observed Activity | Reference |
| 2-(3',4',5'-trimethoxybenzoyl) benzo[b]furans | C-6 | Essential for potent activity | mdpi.com |
| 2-Aminobenzofurans | C-6 | Maximum inhibitory activity | rsc.org |
| 2-Aminobenzofurans | C-4 | Least inhibitory activity | rsc.org |
| Amino 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans | C-6 | Higher activity | mdpi.com |
| Amino 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans | C-7 | Lower activity | mdpi.com |
Influence of 2-Alkyl/2-Ethyl Chain Modifications
Modifications to the 2-alkyl or 2-ethyl chain of benzofuran analogs also play a significant role in their structure-activity relationship. The length, branching, and nature of the alkyl substituent at the C-2 position can influence the compound's lipophilicity, steric interactions, and ultimately, its biological activity.
In a series of 1-(benzofuran-2-yl)-1-(1-H-imidazol-1-yl) alkanes, increasing the hydrophobicity by moving from a methyl to an ethyl substituent at the C-2 position resulted in a significant increase in potency. nih.gov The (±)-ethyl substituted compounds were found to be 5.4-33 times more potent than their methyl counterparts. nih.gov This suggests that a certain degree of lipophilicity at this position is beneficial for activity.
The table below illustrates the influence of 2-alkyl chain modifications on the activity of benzofuran analogs:
| Compound Series | Modification at C-2 | Observed Effect on Activity | Reference |
| 1-(Benzofuran-2-yl)-1-(1-H-imidazol-1-yl) alkanes | Methyl to Ethyl | 5.4-33 times more potent | nih.gov |
| 2-Alkoxycarbonyl derivatives | Methoxycarbonyl vs. Ethoxycarbonyl | Influences antiproliferative potency | mdpi.com |
Role of Substituents at C-2, C-3, C-4, C-5, C-6, and C-7 Positions
Substituents at various positions on the benzofuran ring (C-2, C-3, C-4, C-5, C-6, and C-7) are crucial in defining the biological profile of the analogs. The electronic and steric properties of these substituents can lead to significant variations in activity.
C-2 Position: The C-2 position is a key site for substitution, with various groups influencing activity. For instance, the introduction of a 3,4,5-trimethoxybenzoyl group at the C-2 position has been shown to be significant for antiproliferative activity. mdpi.com Furthermore, ester or heterocyclic ring substitutions at the C-2 position are considered crucial for cytotoxic activity. mdpi.comrsc.org
C-3 Position: The C-3 position also plays a vital role. The introduction of a methyl group at the C-3 position of certain benzofuran derivatives has been shown to significantly increase antiproliferative activity against various cancer cell lines. mdpi.com In some cases, the presence of a methyl group at C-3 can increase potency by 2-38 fold compared to the unsubstituted counterpart. mdpi.com
C-4 Position: Substituents at the C-4 position can also modulate activity. For example, a hydroxyl group at the C-4 position has been associated with moderate antibacterial activities. nih.gov The addition of a fluorine atom at the C-4 position of a 2-benzofuranyl group led to a 2-fold increase in potency and inhibitory activity in another study. mdpi.com
C-5 Position: The C-5 position is another critical point for substitution. The presence of an amino group at C-5, in combination with other substituents, has been linked to significant antiproliferative activity. mdpi.com Halogen substitution at the C-5 position, particularly with bromo groups, has been found to confer excellent antibacterial activity. nih.gov
C-6 Position: As discussed previously, the C-6 position is a highly influential site. A hydroxyl group at the C-6 position is considered essential for the antibacterial activity of certain benzofuran derivatives. nih.gov Blocking this hydroxyl group leads to a loss of activity. nih.gov Similarly, a methoxy group at C-6 has been shown to be crucial for potent antiproliferative effects. mdpi.comrsc.org
The following table provides a summary of the role of substituents at different positions on the benzofuran ring:
| Position | Substituent | Effect on Biological Activity | Reference |
| C-2 | 3,4,5-Trimethoxybenzoyl | Significant for antiproliferative activity | mdpi.com |
| C-2 | Ester/Heterocyclic ring | Crucial for cytotoxic activity | mdpi.comrsc.org |
| C-3 | Methyl | Significantly increases antiproliferative activity | mdpi.commdpi.com |
| C-4 | Hydroxyl | Moderate antibacterial activity | nih.gov |
| C-4 | Fluorine | 2-fold increase in potency and inhibitory activity | mdpi.com |
| C-5 | Amino | Significant antiproliferative activity | mdpi.com |
| C-5 | Bromo | Excellent antibacterial activity | nih.gov |
| C-6 | Hydroxyl | Essential for antibacterial activity | nih.gov |
| C-6 | Methoxy | Crucial for potent antiproliferative activity | mdpi.comrsc.org |
| C-7 | Methoxy | Less potent than C-6 methoxy for antiproliferation | mdpi.com |
Contribution of Side Chains and Functional Groups on SAR
Carboxylate and Carboxamide Moiety Significance
The presence of carboxylate and carboxamide moieties on benzofuran analogs has been shown to be of significant importance for their biological activity. These functional groups can participate in hydrogen bonding and other interactions with biological targets, thereby influencing the compound's efficacy.
Studies have indicated that an ester group at the C-2 position of the benzofuran ring is a key site for cytotoxic activity. rsc.org The ethyl carboxylate group at the 2-position of 7-methoxybenzofuran-2-carboxylate serves as a functional handle for further synthetic modifications and also affects the compound's physical properties. Furthermore, benzofuran-2-carboxamide (B1298429) derivatives have demonstrated antioxidant activity. rsc.org In a series of N-(2-phenylbenzofuran-3-yl) ethyl amide and N-(2-arylalkylbenzofuran-3-yl) ethyl amide derivatives, the amide linkage was a central feature of the evaluated melatonin (B1676174) receptor ligands. nih.gov The nature of the N-acyl substituent was found to modulate the selectivity and potency of these compounds. nih.gov
The table below highlights the significance of carboxylate and carboxamide moieties:
| Functional Moiety | Position | Significance | Reference |
| Ester (Carboxylate) | C-2 | Key site for cytotoxic activity | rsc.org |
| Ethyl Carboxylate | C-2 | Functional handle, affects physical properties | |
| Carboxamide | C-2 | Associated with antioxidant activity | rsc.org |
| Amide | C-3 | Central feature for melatonin receptor ligands | nih.gov |
Heterocyclic Linkers and Their Impact on Activity
For instance, in a study of linezolid (B1675486) analogues, the type of heteroaromatic ring substituent was found to be crucial for antibacterial activity. kcl.ac.uk A bromomethyl thiazole (B1198619) group retained some activity, while pyrazine, tetrazole, and nitro-imidazole groups showed weaker or no activity. kcl.ac.uk This suggests that the electronic and steric properties of the heterocyclic linker are important determinants of efficacy. The polarity of the substituents on the heterocyclic ring also plays a significant role in the antibacterial activity of this class of compounds. kcl.ac.uk
The following table illustrates the impact of heterocyclic linkers on activity:
| Heterocyclic Linker | Observation | Reference |
| Bromomethyl Thiazole | Retained some antibacterial activity | kcl.ac.uk |
| Pyrazine | Very weak antibacterial activity | kcl.ac.uk |
| Tetrazole | Inactive | kcl.ac.uk |
| Nitro-imidazole | Inactive | kcl.ac.uk |
General SAR Insights from Broader Benzofuran Derivatives
The benzofuran core, a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, is a fundamental structural unit in numerous bioactive natural products and synthetic compounds. nih.govresearchgate.netrsc.orgresearchgate.net Its versatile physicochemical features have made it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. nih.govresearchgate.netmdpi.commdpi.com Consequently, the structure-activity relationships (SAR) of benzofuran derivatives have been a subject of intense investigation to guide the design of new therapeutic agents. researchgate.netresearchgate.net
Key insights from SAR studies on a variety of benzofuran analogs reveal that the type and position of substituents on the heterocyclic core are critical determinants of biological activity. nih.govrsc.org
Influence of Substitution at the C-2 Position
The C-2 position of the benzofuran ring has been identified as a crucial site for modulating the biological activity of its derivatives, particularly their cytotoxic effects. nih.govrsc.orgmdpi.com
Nature of the C-2 Substituent: Early SAR studies highlighted that the introduction of ester or heterocyclic ring substitutions at the C-2 position was pivotal for the cytotoxic activity of the compounds. nih.govmdpi.com This is further supported by research on various benzofuran derivatives where modifications at this position led to significant changes in biological outcomes. For instance, in a series of 7-methoxybenzofuran-4-carboxamides developed as phosphodiesterase type 4 (PDE4) inhibitors, varying the C-2 substituent had a profound impact on potency. lookchem.com Among the analogs tested, the 2-acetyl derivative emerged as a potent and selective inhibitor. lookchem.com
Role in Specific Activities: The importance of the C-2 substituent extends across different therapeutic targets. For antibacterial activity, the introduction of a substituted phenyl group at the C-2 position is closely linked to efficacy. rsc.org In the development of inhibitors for the human uric acid transporter 1 (hURAT1), a series of 2-ethyl-benzofuran compounds formed the basis of the investigation, underscoring the significance of the alkyl group at this position for this specific target. nih.gov
Table 1: Effect of C-2 Substituents on the Activity of 7-Methoxybenzofuran (B1297906) Analogs as PDE4 Inhibitors
| Compound Analogue Base | C-2 Substituent | Observed Activity | Reference |
|---|---|---|---|
| 7-Methoxybenzofuran-4-carboxamide | Acetyl | Potent and selective PDE4 inhibition | lookchem.com |
| 7-Methoxybenzofuran-4-carboxamide | Ethyl | Modest PDE4 inhibitory activity | lookchem.com |
| 7-Methoxybenzofuran-4-carboxamide | Nitrile | Potent PDE4 inhibition, but unsatisfactory selectivity | lookchem.com |
Influence of Substituents on the Benzene Moiety
Substitutions on the benzene portion of the benzofuran nucleus also play a vital role in defining the pharmacological profile of the derivatives.
Methoxy Groups: The presence and position of methoxy groups can significantly enhance biological activity. mdpi.com In a study evaluating the antiproliferative activity of benzofuran derivatives, the location of the methoxy group was critical; a methoxy group at the C-6 position resulted in the highest activity. mdpi.com Another study found that adding a methoxy group at C-5 significantly increased potency compared to unsubstituted analogs. mdpi.com Conversely, the absence of a methoxy substituent has been shown to be detrimental to the cytotoxic activity of certain benzofuran derivatives. nih.govmdpi.com The 7-methoxy group is a key structural feature in several series of investigated compounds, including potent PDE4 inhibitors. lookchem.com
Halogen Atoms: The incorporation of halogens such as chlorine, bromine, or fluorine onto the benzofuran ring has consistently led to a significant increase in anticancer activities. nih.govmdpi.com This enhancement is often attributed to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the compound to its biological target. nih.gov The position of the halogen is a critical factor; for example, a bromine atom attached to a methyl group at the C-3 position of the benzofuran ring resulted in remarkable cytotoxic activity against specific leukemia cell lines. nih.gov However, the effect is not universally positive, as some derivatives with two halogen-substituted rings showed a loss of cytotoxic activity. nih.govmdpi.com
Hydroxyl Groups: In the context of hURAT1 inhibitors, the presence of a hydroxyl group on the benzene ring (C-Ring) was beneficial. nih.gov Mono-phenolic analogs demonstrated superior in vitro inhibitory potential when compared to corresponding di-methoxy analogs. nih.gov Further modification by brominating these phenolic compounds led to derivatives with potent uricosuric activity. nih.gov
Insights from Hybrid Benzofuran Derivatives
Combining the benzofuran scaffold with other pharmacologically active moieties has proven to be a successful strategy for developing potent agents. nih.govmdpi.com
Piperazine Hybrids: For a series of benzofuran-piperazine hybrids, derivatives bearing a keto-substituent exhibited the most potent cytotoxic activity. mdpi.com The activity was further enhanced by the presence of electron-withdrawing groups or halogen substituents on an associated benzene ring. mdpi.com
Neolignan Hybrids: SAR studies of dihydrobenzofuran neolignan hybrids revealed that a double bond at the C-7'/C-8' position adjacent to the aromatic ring was essential for their cytotoxic effects. mdpi.com
Other Hybrids: The synergistic effects from creating hybrid molecules have been explored with various other groups, including chalcones, triazoles, and imidazoles, often resulting in compounds with significant cytotoxic potential. nih.govmdpi.comjocpr.com
Table 2: General Structure-Activity Relationship Trends in Benzofuran Derivatives
| Structural Modification | General Effect on Bioactivity | Example Activity | References |
|---|---|---|---|
| Ester or Heterocycle at C-2 | Crucial for activity | Cytotoxicity | nih.govrsc.orgmdpi.com |
| Methoxy Group on Benzene Ring | Generally enhances activity | Antiproliferative | mdpi.commdpi.com |
| Halogen on Benzene Ring | Often increases activity (position-dependent) | Anticancer | nih.govmdpi.com |
| Hybridization with Piperazine | Keto-substituent enhances activity | Cytotoxicity | mdpi.com |
| Hybridization with Neolignans | C-7'/C-8' double bond is vital | Cytotoxicity | mdpi.com |
Biological Activities and Mechanistic Research in Vitro and Theoretical Perspectives
Enzyme Inhibition Studies (In Vitro)
In vitro studies have been instrumental in elucidating the potential therapeutic applications of 2-Ethyl-7-methoxybenzofuran by examining its inhibitory activity against a range of enzymes implicated in various physiological and pathological processes.
Cyclooxygenase (COX) is an enzyme that exists in two primary isoforms, COX-1 and COX-2. uobabylon.edu.iq COX-1 is constitutively expressed and plays a role in maintaining the gastrointestinal lining, while COX-2 is induced during inflammation. uobabylon.edu.iq Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these enzymes. uobabylon.edu.iq Some pyrazole (B372694) derivatives containing a benzofuran (B130515) structure have been noted for their potential to inhibit COX-2. vulcanchem.com The inhibitory potential of compounds can be assessed through in vitro assays that measure the percentage of enzyme inhibition. For example, some extracts are evaluated for their ability to stabilize human red blood cell membranes as a measure of anti-inflammatory activity. thepharmajournal.com
Chorismate Mutase Inhibition
Receptor Binding and Modulation Investigations (In Vitro)
Research into the receptor binding profile of this compound and its derivatives has unveiled interactions with key neurological and cellular targets.
Ligand-Target Interactions (e.g., σ receptors, 5-HT₂A receptors)
Sigma Receptors (σR): Sigma receptors, particularly the σ1 and σ2 subtypes, are intracellular chaperone proteins located at the endoplasmic reticulum. wikipedia.org They are implicated in a variety of cellular functions and are targets for numerous pharmacological compounds. wikipedia.orgnih.gov The binding of ligands to these receptors can modulate their activity. mdpi.com While direct binding studies for this compound are not extensively detailed, the benzofuran scaffold is a common feature in many sigma receptor ligands. mdpi.com For instance, certain benzofuran derivatives have shown significant binding affinity for both σ1 and σ2 receptors. mdpi.com The interaction with these receptors is often characterized by a hydrophobic ring structure separated from a basic tertiary amine. mdpi.com
5-HT₂A Receptors: The 5-HT₂A receptor, a subtype of the serotonin (B10506) receptor, is a G-protein coupled receptor involved in various central nervous system functions. nih.govreprocell.com It is a target for many therapeutic agents, including antipsychotics. nih.gov Benzofuran derivatives have been investigated for their interaction with 5-HT₂A receptors. wikipedia.org For example, computational docking studies have been used to predict the binding affinities of benzofuran analogs to 5-HT₂A receptors. The structural characteristics of these compounds, including the benzofuran core, play a crucial role in their binding affinity and selectivity. nih.gov
Anti-inflammatory Potential (In Vitro Research)
Benzofuran derivatives have demonstrated notable anti-inflammatory properties in various in vitro studies. The anti-inflammatory actions of these compounds are thought to be mediated through several mechanisms.
Research suggests that the 2-phenyl-7-methoxy-benzofuran skeleton is a key structural feature for the anti-inflammatory properties of natural benzofurans. nih.gov The proposed mechanisms include the inhibition of prostaglandin (B15479496) E2 (PGE2) production and a decrease in lipoxygenase activity. nih.gov Additionally, some benzofuran derivatives have been shown to inhibit the production of nitric oxide (NO), a free radical involved in inflammatory responses. nih.govrsc.org
In one study, new derivatives of ortho hydroxy benzaldehyde (B42025), including a compound related to this compound, were synthesized and screened for their anti-inflammatory activity in vivo, with some showing moderate effects. uobabylon.edu.iq Other research has highlighted that certain benzofuran derivatives can inhibit the production of pro-inflammatory cytokines.
Antimicrobial Activities (In Vitro Research)
The benzofuran scaffold is recognized as a promising framework for the development of antimicrobial agents. rsc.org Various derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. rsc.orgnih.gov
Antibacterial Efficacy
In vitro studies have shown that benzofuran derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. clockss.org For instance, some synthesized benzofuran compounds exhibited moderate to good inhibition of microbial growth. derpharmachemica.com The antibacterial mechanism of some benzofurans involves the disruption of bacterial cell membranes and inhibition of key metabolic pathways.
One study reported that certain 2-salicylidene benzofuran derivatives showed potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 0.12 mM against three Gram-positive bacterial strains. rsc.org Another study found that some benzofuran derivatives linked to quinazolines had high antimicrobial activity against all tested strains. rsc.org
Antifungal Efficacy
Benzofuran derivatives have also been investigated for their antifungal properties. nih.govderpharmachemica.com In vitro antifungal activity has been observed against various fungal species, including Candida albicans and Aspergillus niger. nih.gov
Research has shown that the antifungal activity of benzofuran derivatives can be influenced by the specific substitutions on the benzofuran ring. rsc.org For example, some benzofuran derivatives linked to quinazolines showed antifungal activity with MICs of 25 μg/mL and 100 μg/mL against A. fumigatus and P. wortmanni, respectively. nih.gov
Antioxidant Mechanisms (In Vitro Research)
The antioxidant potential of benzofuran derivatives has been a subject of significant research. rsc.org These compounds have been shown to act as antioxidants through various in vitro mechanisms.
One of the primary antioxidant mechanisms of benzofurans is their ability to scavenge free radicals. nih.gov For example, a derivative of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide was found to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. researchgate.net This same compound also demonstrated the ability to inhibit in vitro lipid peroxidation in rat brain homogenates. researchgate.net
The antioxidant activity of these compounds is often attributed to their chemical structure, which can donate hydrogen atoms to neutralize free radicals. nih.gov Studies have shown that some benzofuran derivatives exhibit significant antioxidant activity, in some cases outperforming common antioxidants like ascorbic acid in certain in vitro assays.
Free Radical Scavenging Assays (e.g., DPPH)
The antioxidant potential of 7-methoxybenzofuran (B1297906) derivatives has been explored through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. While direct DPPH assay results for this compound are not extensively detailed in the reviewed literature, studies on closely related compounds provide insights into the antioxidant capacity of this structural class.
Furthermore, research on other 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives has demonstrated their ability to scavenge DPPH radicals to a moderate degree researchgate.net. This suggests that the 7-methoxybenzofuran core can serve as a scaffold for developing compounds with antioxidant properties, although the specific contribution of the 2-ethyl group in this compound to this activity requires more direct investigation. It is generally understood that phenolic compounds are effective radical scavengers, and the bioisosteric replacement of a hydroxyl group with a methoxy (B1213986) group can modulate this activity unipi.it.
Neuroprotective and Anti-Alzheimer's Disease Research (In Vitro)
The 7-methoxybenzofuran scaffold is a key structural component in the design of multifunctional agents targeting neurodegenerative disorders like Alzheimer's disease. Research has primarily focused on its role in inhibiting amyloid-beta (Aβ) aggregation and protecting neuronal cells from toxicity.
Amyloid-Beta (Aβ) Aggregation Inhibition
Derivatives of this compound have been investigated for their ability to inhibit the aggregation of Aβ peptides, a pathological hallmark of Alzheimer's disease. Tacrine-benzofuran hybrids featuring the 7-methoxybenzofuran core have demonstrated a capacity to inhibit both self-mediated and copper-induced Aβ aggregation unipi.itnih.govnih.gov. The presence of the 7-methoxy group on the benzofuran ring appeared to enhance the inhibitory activity against Aβ aggregation when compared to non-substituted analogues nih.gov.
One study on aminostyrylbenzofuran derivatives reported a compound with strong inhibitory activity against self-induced Aβ(1-42) aggregation, displaying an IC50 value of 9.7 μM. This particular derivative also demonstrated the ability to disassemble pre-formed Aβ fibrils researchgate.net. These findings highlight the potential of the 7-methoxybenzofuran scaffold in designing effective anti-amyloidogenic agents.
Neuroblastoma Cell Viability Studies under Induced Toxicity
In vitro studies using neuroblastoma cell lines, such as SH-SY5Y, have been instrumental in evaluating the neuroprotective effects of 7-methoxybenzofuran derivatives against toxicity induced by agents like the Aβ peptide. Tacrine-benzofuran hybrids have been shown to confer neuroprotective effects in neuroblastoma cells subjected to Aβ(1-42)-induced toxicity unipi.itnih.govnih.gov. Several of these hybrid compounds demonstrated a neuroprotective role by preventing Aβ-induced cell toxicity nih.gov. The viability of SH-SY5Y cells treated with Aβ peptides was reportedly improved in the presence of these novel multi-target compounds unipi.itnih.gov.
Furthermore, novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective activities in primary cultured rat cortical neuronal cells. Certain derivatives exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage researchgate.net. These studies collectively suggest that the 7-methoxybenzofuran core is a promising pharmacophore for the development of neuroprotective agents.
Antitumor and Antiproliferative Research (In Vitro)
The 7-methoxybenzofuran scaffold has been a key component in the synthesis of novel compounds with potential anticancer properties. These derivatives have been evaluated for their ability to inhibit the growth of various cancer cell lines and to interfere with critical cellular processes like tubulin polymerization.
Inhibition of Cancer Cell Lines (e.g., HeLa, MCF-7)
Derivatives of 7-methoxybenzofuran have shown significant antiproliferative activity against a range of human cancer cell lines, including cervical cancer (HeLa) and breast cancer (MCF-7). In a study of 3-arylaminobenzofuran derivatives, compounds with a methoxy group at the C-7 position were found to be more active than those with the methoxy group at the C-5 position nih.gov.
For example, the ethyl 3-(3',4',5'-trimethoxyanilino)-7-methoxybenzofuran-2-carboxylate derivative (a close analog of the titular compound) demonstrated notable cytotoxicity. The antiproliferative activity of these compounds is highly dependent on the position of the methoxy substituent on the benzofuran ring, with the C-6 and C-7 positions often conferring greater potency than the C-4 or C-5 positions nih.govnih.gov. While specific IC50 values for this compound are not explicitly reported, the data for its derivatives underscore the importance of the 7-methoxybenzofuran core in designing potent anticancer agents. One study noted that a 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-7-methoxybenzo[b]furan derivative (compound 3i) had an average IC50 of 370 nM across a panel of cancer cell lines nih.gov. Another derivative, ethyl 2-methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-7-methoxybenzo[b]furan (compound 3j), had an average IC50 of 670 nM nih.gov.
| Compound Derivative | Cancer Cell Line | Reported IC50 (nM) | Reference |
|---|---|---|---|
| 2-methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-7-methoxybenzo[b]furan (3i) | Average (7 cell lines) | 370 | nih.gov |
| ethyl 2-methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-7-methoxybenzo[b]furan (3j) | Average (7 cell lines) | 670 | nih.gov |
| 2-methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-6-methoxybenzo[b]furan (3g) | MCF-7 | 13 - 100 (range) | nih.gov |
Tubulin Polymerization Inhibition
A significant mechanism through which benzofuran derivatives exert their anticancer effects is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several studies have highlighted that 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan and 3-arylaminobenzofuran derivatives are potent inhibitors of tubulin polymerization nih.govnih.gov.
The position of the methoxy group on the benzofuran ring is critical for this activity, with a C-6 methoxy group often yielding the most active compounds. However, derivatives with a C-7 methoxy group also show significant inhibitory effects on tubulin polymerization nih.gov. For instance, ethyl 3-(3′,4′,5′-trimethoxyanilino)-7-methoxybenzofuran-2-carboxylate (compound 3j) was found to be a tubulin polymerization inhibitor with an IC50 value of 6.4 μM nih.gov. Another related derivative, 2-methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-7-methoxybenzo[b]furan (compound 3i), had an IC50 of 7.6 μM for tubulin assembly inhibition nih.gov. These findings suggest that the 7-methoxybenzofuran scaffold is a viable starting point for developing novel tubulin polymerization inhibitors.
| Compound Derivative | Tubulin Polymerization Inhibition IC50 (μM) | Reference |
|---|---|---|
| ethyl 3-(3′,4′,5′-trimethoxyanilino)-7-methoxybenzofuran-2-carboxylate (3j) | 6.4 | nih.gov |
| 2-methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-7-methoxybenzo[b]furan (3i) | 7.6 | nih.gov |
| 2-(3′,4′,5′-trimethoxybenzoyl)-6-methoxy-3-methyl-benzo[b]furan (4r) | 0.43 | nih.gov |
In Vitro Metabolic Pathway Investigations
The study of a compound's metabolic fate is a critical component of preclinical research, providing insights into its potential efficacy and safety. In vitro models, which utilize cellular systems or subcellular fractions, are instrumental in the early stages of drug development for elucidating metabolic pathways. scispace.com For benzofuran derivatives, these investigations often employ liver microsomes, which contain a high concentration of drug-metabolizing enzymes. scispace.comnih.gov Studies on compounds structurally related to this compound have been conducted using rat liver microsomes to explore their metabolic transformations. nih.gov
In vitro metabolic studies of benzofuran-based compounds, such as those investigated as human uric acid transporter 1 (hURAT1) inhibitors, have revealed that they undergo both Phase I and Phase II metabolic reactions. nih.gov These two phases are crucial for the biotransformation and subsequent elimination of xenobiotics. slideshare.net
Phase I Metabolism: Mono-oxidation Phase I reactions introduce or expose functional groups on the parent molecule, typically increasing its polarity. slideshare.net For benzofuran analogues, mono-oxidation has been identified as a key Phase I metabolic pathway in vitro. nih.gov This type of reaction is often catalyzed by the cytochrome P450 (CYP450) family of enzymes. scispace.comslideshare.net The oxidation can occur at various positions on the benzofuran scaffold or its substituents. Given the structure of this compound, potential sites for mono-oxidation would include the ethyl group and the benzofuran ring system itself.
Phase II Metabolism: Glucuronidation Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which further increases water solubility and facilitates excretion. slideshare.netnumberanalytics.com Glucuronidation is a major Phase II pathway where glucuronic acid is transferred from the cofactor uridine (B1682114) 5′-diphosphoglucuronic acid (UDPGA) to the substrate. nih.govnumberanalytics.com This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. numberanalytics.comcriver.com In vitro studies on benzofuran derivatives using rat liver microsomes supplemented with UDPGA have confirmed that glucuronidation is a significant metabolic route. nih.gov If a hydroxylated metabolite is formed during Phase I, it can readily undergo glucuronidation. criver.com
Table 1: Summary of In Vitro Metabolic Reactions for Structurally Related Benzofuran Compounds
| Metabolic Phase | Reaction Type | Description | Cofactors Required (In Vitro) | Reference |
| Phase I | Mono-oxidation | Introduction of a hydroxyl (-OH) group into the compound's structure. | Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) | nih.gov |
| Phase II | Glucuronidation | Conjugation of a hydroxyl group with glucuronic acid to form a glucuronide. | Uridine 5′-diphosphoglucuronic acid (UDPGA) | nih.govnumberanalytics.com |
The identification of metabolites is crucial for understanding a compound's complete metabolic profile, as metabolites may possess their own pharmacological or toxicological properties. scispace.com In vitro metabolism studies of benzofuran analogues have utilized liquid chromatography-mass spectrometry (LC-MS/MS) to analyze samples from microsomal incubations and identify the resulting metabolites. nih.gov
For compounds structurally similar to this compound, the primary metabolites observed in vitro are products of oxidation and glucuronidation. nih.gov For instance, a mono-oxidized metabolite would have a mass-to-charge ratio (m/z) that is 16 Da higher than the parent compound, corresponding to the addition of an oxygen atom. A subsequent glucuronide conjugate would show a further mass increase of 176 Da, corresponding to the addition of the glucuronic acid moiety.
While specific metabolites for this compound have not been detailed in the reviewed literature, based on the established pathways for analogous compounds, a predictive metabolic scheme can be proposed. The primary metabolites would likely be hydroxylated derivatives and their corresponding glucuronides.
Table 2: Potential In Vitro Metabolites of this compound Based on Analogue Studies
| Parent Compound | Putative Metabolite Type | Metabolic Reaction | Potential Site of Modification | Analytical Indication | Reference |
| This compound | Mono-hydroxylated metabolite | Phase I Oxidation | Ethyl group or aromatic ring | Increase in m/z by 16 | nih.gov |
| Mono-hydroxylated metabolite | Glucuronide conjugate | Phase II Glucuronidation | Newly formed hydroxyl group | Increase in m/z by 176 from the hydroxylated metabolite | nih.govnumberanalytics.com |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict molecular properties. jetir.orgresearchgate.net By calculating the electron density of a system, DFT methods can elucidate a wide range of characteristics, from molecular structure to reactivity. For benzofuran (B130515) derivatives, DFT calculations are typically performed using hybrid functionals like B3LYP with a suitable basis set such as 6-311+G(d,p) to achieve a balance between computational cost and accuracy. jetir.orgresearchgate.net
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. ossila.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. jetir.orgresearchgate.netresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. researchgate.netresearchgate.net In a study on the closely related 7-methoxy-benzofuran-2-carboxylic acid (7MBC), DFT calculations revealed a HOMO-LUMO energy gap of 4.189 eV. researchgate.net This value indicates a high degree of polarizability and reactivity for the 7MBC molecule. researchgate.net For 2-Ethyl-7-methoxybenzofuran, the replacement of the electron-withdrawing carboxylic acid group with an electron-donating ethyl group is expected to influence the energies of the HOMO and LUMO, and consequently the energy gap.
Table 1: Frontier Molecular Orbital Energies and Energy Gap for 7-methoxy-benzofuran-2-carboxylic acid (7MBC) Data obtained from DFT/B3LYP/6-311+G(d,p) calculations. researchgate.net
| Parameter | Energy (eV) |
| EHOMO | -6.388 |
| ELUMO | -2.198 |
| Energy Gap (ΔE) | 4.189 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow represent regions of intermediate potential. jetir.org
For benzofuran derivatives, MEP analysis helps to identify the most reactive sites. jetir.orgbhu.ac.in In studies of related compounds, the negative potential is typically localized over the oxygen atoms of the methoxy (B1213986) and furan (B31954) ring, as well as any carbonyl groups, indicating these as sites for electrophilic interaction. jetir.orgresearchgate.netbhu.ac.in Conversely, the hydrogen atoms of the aromatic ring and the alkyl substituent generally exhibit a positive potential, marking them as potential sites for nucleophilic interaction. jetir.orgbhu.ac.in An MEP analysis of this compound would similarly highlight the oxygen atoms as electron-rich centers and the aromatic and ethyl protons as electron-deficient regions.
Frontier Molecular Orbital (FMO) theory focuses on the role of the HOMO and LUMO in chemical reactions. numberanalytics.com The distribution and symmetry of these orbitals are key to understanding the regioselectivity and stereoselectivity of reactions. numberanalytics.com The FMO analysis of 7MBC showed that both the HOMO and LUMO are distributed across the entire molecule, with significant contributions from the benzofuran core. jetir.org This delocalization is characteristic of aromatic systems and contributes to their stability and reactivity. The specific lobes and phases of the HOMO and LUMO would determine how this compound interacts with other reactants in pericyclic reactions or charge-transfer processes. numberanalytics.com
Ionization Potential (I) and Electron Affinity (A) are calculated from HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO).
Electronegativity (χ) measures the tendency of a molecule to attract electrons.
Global Hardness (η) indicates resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com
Global Softness (S) is the reciprocal of hardness and describes the capacity of a molecule to accept electrons.
Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment.
DFT calculations on 7MBC have provided values for these descriptors, suggesting it is a reactive molecule. jetir.orgresearchgate.net The ethyl group in this compound, being less electron-withdrawing than a carboxylic acid, would likely lead to a different set of GRD values, potentially indicating altered reactivity.
Table 2: Calculated Global Reactivity Descriptors for 7-methoxy-benzofuran-2-carboxylic acid (7MBC) Data obtained from DFT/B3LYP/6-311+G(d,p) calculations. researchgate.net
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | I = -EHOMO | 6.388 |
| Electron Affinity (A) | A = -ELUMO | 2.198 |
| Electronegativity (χ) | χ = (I+A)/2 | 4.293 |
| Global Hardness (η) | η = (I-A)/2 | 2.095 |
| Global Softness (S) | S = 1/2η | 0.239 |
| Electrophilicity Index (ω) | ω = µ²/2η | 4.398 |
Frontier Molecular Orbital (FMO) Analysis
Non-Linear Optical (NLO) Properties Prediction
Materials with significant Non-Linear Optical (NLO) properties are in high demand for applications in optoelectronics, such as optical switching and frequency conversion. frontiersin.orgrsc.org The NLO response of a molecule is related to its polarizability (α) and hyperpolarizability (β, γ). Computational methods, particularly DFT, can predict these properties. researchgate.net A large HOMO-LUMO gap and significant intramolecular charge transfer are often associated with enhanced NLO properties. researchgate.net
Studies on benzofuran derivatives have shown that they can exhibit favorable NLO characteristics. researchgate.netresearchgate.netresearchgate.net For 7MBC, the calculated first-order hyperpolarizability (β) was found to be significant, suggesting its potential as an NLO material. researchgate.net The presence of donor and acceptor groups and an extended π-conjugated system are key features for a high NLO response. In this compound, the methoxy group acts as an electron donor, and the benzofuran system provides π-conjugation, which are favorable for NLO activity.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. derpharmachemica.comthieme-connect.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov Benzofuran derivatives are known to interact with various biological targets, including enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. derpharmachemica.comnih.gov
For instance, docking studies of novel tacrine-benzofuran hybrids have shown that the benzofuran moiety can effectively interact with the active site of AChE. nih.gov These interactions often involve π-π stacking with aromatic residues like tryptophan and phenylalanine in the enzyme's active site. nih.gov Similarly, other benzofuran derivatives have been docked with various protein targets to rationalize their observed biological activities. derpharmachemica.comresearchgate.net
While specific docking studies for this compound are not available, its structural similarity to other biologically active benzofurans suggests it could also engage in meaningful interactions with protein targets. A molecular docking simulation would likely show the benzofuran core of this compound fitting into hydrophobic pockets of a target protein, with the methoxy and ethyl groups influencing the specificity and strength of the binding.
Based on a comprehensive review of scientific literature, there is currently no specific published research detailing the quantum chemical calculations for the spectroscopic prediction of This compound .
While computational studies, including Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are commonly employed to predict spectroscopic properties like NMR and IR spectra for various organic molecules, specific applications of these theoretical methods to "this compound" have not been documented in the available scholarly articles. jetir.orgfrontiersin.orgresearchgate.net
Research has been conducted on structurally related benzofuran derivatives, such as 7-methoxy-benzofuran-2-carboxylic acid. jetir.org For instance, studies on this related compound have utilized DFT with the B3LYP functional and the 6-311+G(d,p) basis set to perform geometric optimization and predict vibrational frequencies (FT-IR) and chemical shifts (NMR). jetir.org In those cases, a good correlation between the theoretically calculated and experimentally obtained spectra was reported. jetir.org However, the difference in the substituent at the 2-position (an ethyl group versus a carboxylic acid group) means these findings are not directly transferable or applicable to this compound.
Due to the absence of specific research data for this compound, a detailed section on its theoretical spectroscopic prediction with data tables and research findings cannot be provided at this time.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. oregonstate.edu
¹H NMR Spectroscopy: In proton NMR, the chemical shifts, splitting patterns (multiplicity), and integration of signals reveal the electronic environment and connectivity of hydrogen atoms within the molecule. For derivatives of 7-methoxybenzofuran (B1297906), the protons on the aromatic ring, the furan (B31954) ring, the ethyl group, and the methoxy (B1213986) group will each have characteristic signals. For instance, in a related compound, 2-acetyl-7-methoxybenzofuran (B46750), the methoxy protons appear as a singlet, and the aromatic protons exhibit distinct splitting patterns based on their positions. chemicalbook.com
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in the molecule. oregonstate.edu The chemical shifts of the carbon atoms in 2-Ethyl-7-methoxybenzofuran will be influenced by their hybridization and the electronegativity of neighboring atoms. The aromatic and furan ring carbons will appear in the downfield region (typically 100-170 ppm), while the aliphatic carbons of the ethyl group and the methoxy group will be found in the upfield region. oregonstate.eduhmdb.ca Quaternary carbons, those without any attached protons, are also observable, though they often show weaker signals. oregonstate.edu Theoretical NMR analysis, often performed using methods like the Gauge-Including Atomic Orbital (GIAO) method, can be used to complement experimental data. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethyl-CH₂ | Triplet | Downfield of CH₃ |
| Ethyl-CH₃ | Quartet | Upfield of CH₂ |
| Methoxy-OCH₃ | Singlet | ~55-60 ppm |
| Furan-H3 | Singlet | ~100-115 ppm |
| Aromatic-H4 | Doublet | ~110-130 ppm |
| Aromatic-H5 | Triplet | ~110-130 ppm |
| Aromatic-H6 | Doublet | ~110-130 ppm |
| Furan-C2 | - | ~150-160 ppm |
| Furan-C3 | - | ~100-115 ppm |
| Aromatic-C3a | - | ~140-150 ppm |
| Aromatic-C4 | - | ~110-130 ppm |
| Aromatic-C5 | - | ~110-130 ppm |
| Aromatic-C6 | - | ~110-130 ppm |
| Aromatic-C7 | - | ~145-155 ppm |
| Aromatic-C7a | - | ~120-130 ppm |
| Ethyl-CH₂ | - | ~20-30 ppm |
| Ethyl-CH₃ | - | ~10-15 ppm |
| Methoxy-OCH₃ | - | ~55-60 ppm |
Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. mt.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mt.com The spectrum of this compound is expected to show characteristic absorption bands. For example, C-H stretching vibrations from the aromatic and aliphatic parts of the molecule typically appear in the 2850-3100 cm⁻¹ region. spectroscopyonline.com The C=C stretching vibrations of the aromatic and furan rings are expected in the 1450-1600 cm⁻¹ range. A strong band corresponding to the C-O-C stretching of the furan ring and the methoxy group would likely be observed in the 1000-1300 cm⁻¹ region. researchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | IR Active | Raman Active | Expected Wavenumber (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H Stretch | Yes | Yes | 3000-3100 |
| Aliphatic C-H Stretch | Yes | Yes | 2850-2970 |
| C=C Aromatic/Furan Stretch | Yes | Yes | 1450-1600 |
| C-O-C Ether Stretch | Yes | Yes | 1000-1300 |
| C-C Stretch | Weak | Strong | 800-1200 |
Mass Spectrometry (MS, GC-MS, ESI-MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. lcms.czuni-saarland.de This data is crucial for determining the molecular weight and elucidating the structure of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is first separated based on volatility and polarity by gas chromatography, and then each component is introduced into the mass spectrometer. researchgate.net This technique is well-suited for volatile and thermally stable compounds like this compound. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns, which arise from the breakdown of the molecular ion, provide valuable structural information. uni-saarland.de
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing less volatile or thermally labile compounds. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts. nih.gov While GC-MS often involves electron impact ionization which can cause extensive fragmentation, ESI-MS generally results in less fragmentation, making it easier to identify the molecular ion. lcms.cznih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. materialsciencejournal.org The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the conjugated systems within a molecule.
For this compound, the benzofuran (B130515) core constitutes a significant chromophore. The UV-Vis spectrum is expected to show strong absorptions corresponding to π → π* transitions within the aromatic and furan rings. The position of the methoxy and ethyl groups can influence the λmax values. For instance, related benzofuran derivatives are known to have absorption maxima in the UV region. researchgate.net Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic transitions observed in the UV-Vis spectrum. materialsciencejournal.org
Table 3: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Future Research Perspectives and Directions
Exploration of Novel Synthetic Pathways and Catalytic Strategies
The synthesis of substituted benzofurans is a dynamic area of research, with a constant drive towards more efficient, selective, and environmentally benign methods. mdpi.comresearchgate.net While established routes to 2-substituted benzofurans exist, future efforts will likely focus on the development of innovative catalytic systems and reaction cascades.
A significant trend involves the use of transition metal catalysts—such as palladium, copper, rhodium, and gold—to facilitate intricate bond formations. bohrium.comresearchgate.net For instance, palladium-catalyzed intramolecular cyclization and cross-coupling reactions have proven effective for constructing the benzofuran (B130515) core. rsc.orgkoreascience.kr Future research could explore novel ligand designs for these metals to enhance catalytic activity, improve regioselectivity, and broaden the substrate scope, allowing for the synthesis of a wider array of 2-ethyl-7-methoxybenzofuran analogs with diverse substitution patterns. researchgate.net
Furthermore, the development of one-pot and tandem reactions that minimize intermediate purification steps is a key objective. mdpi.comresearchgate.net Strategies like domino reactions, where a single catalytic system orchestrates multiple transformations, offer an elegant and efficient approach to complex molecule synthesis. researchgate.net Research into metal-free catalytic systems, employing organocatalysts or leveraging visible-light photoredox catalysis, also presents a promising avenue for greener and more sustainable synthetic protocols. bohrium.comorganic-chemistry.org
Recent advancements in synthetic methodologies for benzofuran derivatives are summarized in the table below.
| Catalytic System/Method | Description | Reference |
| Transition Metal Catalysis | Utilizes metals like Palladium (Pd), Copper (Cu), Rhodium (Rh), and Gold (Au) to catalyze C-C and C-O bond formations for benzofuran ring synthesis. researchgate.netbohrium.com | researchgate.netbohrium.com |
| Palladium-Catalyzed Reactions | Includes intramolecular Heck reactions and Sonogashira couplings for the construction of 2-substituted and 2,3-disubstituted benzofurans. rsc.org | rsc.org |
| Copper-Catalyzed Cyclization | Employs copper catalysts for the intramolecular cyclization of precursors like o-alkynylphenols to yield 2-substituted benzofurans. researchgate.net | researchgate.net |
| Metal-Free Cyclization | Involves the use of reagents like hypervalent iodine to mediate the oxidative cyclization of stilbene (B7821643) derivatives into 2-arylbenzofurans. organic-chemistry.org | organic-chemistry.org |
| One-Pot Syntheses | Combines multiple reaction steps in a single vessel, such as the palladium-catalyzed Sonogashira cross-coupling followed by cyclization, to improve efficiency. organic-chemistry.org | organic-chemistry.org |
Design and Synthesis of Advanced Benzofuran-Based Multi-Target Ligands
The "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases like Alzheimer's disease (AD) and cancer. researchgate.netbohrium.com This has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. researchgate.netbohrium.com The benzofuran scaffold is a privileged structure in this regard, with derivatives showing promise against a range of targets. nih.govtandfonline.com
Future research will focus on the rational design and synthesis of advanced benzofuran-based MTDLs. This involves strategically combining the benzofuran core, exemplified by the this compound structure, with other pharmacophores to create hybrid molecules with synergistic activities. researchgate.nettandfonline.com For example, linking a benzofuran moiety to a known cholinesterase inhibitor could yield a compound that not only inhibits acetylcholinesterase (AChE) but also modulates other pathways implicated in neurodegeneration. tandfonline.com
The design of these MTDLs will be guided by a deep understanding of the structure-activity relationships (SAR) of different benzofuran derivatives. By systematically modifying the substituents on the benzofuran ring and the linker connecting it to other pharmacophores, researchers can fine-tune the biological activity and pharmacokinetic properties of the resulting compounds. researchgate.netunipi.it
Deeper Mechanistic Elucidation of Biological Activities at a Molecular Level (In Vitro)
While many benzofuran derivatives have demonstrated interesting biological activities, a comprehensive understanding of their mechanisms of action at the molecular level is often lacking. nih.gov Future in vitro studies will be crucial for elucidating how these compounds interact with their biological targets and modulate cellular pathways.
Techniques such as enzyme inhibition assays, receptor binding studies, and cell-based functional assays will be employed to pinpoint the specific proteins and signaling cascades affected by this compound and its analogs. For instance, in the context of cancer research, studies will investigate whether these compounds induce apoptosis, inhibit cell proliferation, or interfere with angiogenesis, and identify the key molecular players involved. mdpi.com
Moreover, advanced techniques like transcriptomics and proteomics can provide a global view of the cellular response to treatment with benzofuran derivatives, revealing novel targets and pathways. A deeper mechanistic understanding is essential for the rational optimization of lead compounds and for predicting potential off-target effects.
Integration of Advanced Computational Chemistry for Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery, offering the ability to predict molecular properties, model protein-ligand interactions, and guide the design of new compounds. eurofinsdiscovery.comresearchgate.net The integration of advanced computational methods will be pivotal in accelerating the exploration of the chemical space around this compound.
Quantitative structure-activity relationship (QSAR) studies will be employed to build predictive models that correlate the structural features of benzofuran derivatives with their biological activities. researchgate.netbio-hpc.eu These models can then be used to virtually screen large libraries of compounds and prioritize those with the highest predicted potency and desired pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). researchgate.net
Molecular docking and molecular dynamics simulations will provide detailed insights into the binding modes of benzofuran derivatives with their protein targets. nih.gov This information is invaluable for understanding the molecular basis of activity and for designing new analogs with improved binding affinity and selectivity. The synergy between computational predictions and experimental validation will streamline the drug discovery process, saving time and resources. eurofinsdiscovery.comnih.gov
| Computational Method | Application in Benzofuran Research | Reference |
| 3D-QSAR (CoMFA/CoMSIA) | To develop predictive models for the biological activity of benzofuran derivatives and guide the design of new potent compounds. | researchgate.net |
| Molecular Docking | To predict the binding mode and affinity of benzofuran derivatives to their biological targets, such as enzymes and receptors. | nih.gov |
| Molecular Dynamics (MD) Simulations | To study the dynamic behavior of benzofuran-protein complexes and assess the stability of binding interactions over time. | researchgate.net |
| ADMET Prediction | To computationally evaluate the pharmacokinetic and toxicity profiles of new benzofuran derivatives early in the drug discovery process. | researchgate.net |
| Density Functional Theory (DFT) | To study the electronic properties and reactivity of benzofuran derivatives, aiding in the understanding of reaction mechanisms. |
Identification of Novel Benzofuran Derivatives from Natural Sources for Academic Exploration
Nature remains a vast and largely untapped reservoir of chemical diversity. nih.gov Fungi, in particular, are known to produce a wide array of structurally unique and biologically active secondary metabolites, including benzofuran derivatives. nih.govtandfonline.com The exploration of novel natural sources for benzofuran compounds is a critical avenue for academic research.
Future efforts will involve the systematic screening of extracts from diverse organisms, such as endophytic fungi and medicinal plants, to identify new benzofuran scaffolds. tandfonline.comrsc.org The isolation and structural elucidation of these novel natural products can provide valuable starting points for the development of new therapeutic agents and research tools. tandfonline.com
Furthermore, the discovery of new natural benzofurans can expand our understanding of the biosynthetic pathways that lead to these complex molecules. This knowledge can, in turn, inspire the development of novel biomimetic synthetic strategies. The interplay between natural product discovery and synthetic chemistry will continue to be a powerful engine for innovation in the field of benzofuran research. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-ethyl-7-methoxybenzofuran?
- Methodological Answer : The compound can be synthesized via a two-step strategy involving Claisen rearrangement and subsequent cyclization. For example, 7-hydroxybenzofuran intermediates (precursors) are synthesized by thermal rearrangement of allyloxy phenols at 200–275°C, followed by alkylation or methoxylation to introduce the ethyl and methoxy groups . Alternative approaches include the addition of silyl enol ethers to benzoquinone esters, enabling regioselective functionalization at the 2-position . Solvent systems like hexafluoropropan-2-ol combined with oxidants (e.g., DDQ) have also been used to enhance reaction efficiency at room temperature .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
